Product packaging for Acetic acid;3-chloro-2,6-dimethylphenol(Cat. No.:CAS No. 61865-13-2)

Acetic acid;3-chloro-2,6-dimethylphenol

Cat. No.: B14546699
CAS No.: 61865-13-2
M. Wt: 216.66 g/mol
InChI Key: PBTAWCJEBXABKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;3-chloro-2,6-dimethylphenol is a chemical compound designated for research use. It is intended for use in controlled laboratory settings to facilitate various scientific investigations. Researchers can employ this compound in studies exploring synthetic chemistry pathways, such as the development of novel polymers or as a precursor in multi-step organic synthesis. Its properties may also be valuable in microbiological research for evaluating antimicrobial efficacy and mechanisms of action against various bacterial strains. All research must be conducted in accordance with applicable laboratory safety standards. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO3 B14546699 Acetic acid;3-chloro-2,6-dimethylphenol CAS No. 61865-13-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61865-13-2

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

acetic acid;3-chloro-2,6-dimethylphenol

InChI

InChI=1S/C8H9ClO.C2H4O2/c1-5-3-4-7(9)6(2)8(5)10;1-2(3)4/h3-4,10H,1-2H3;1H3,(H,3,4)

InChI Key

PBTAWCJEBXABKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)O.CC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the precise determination of molecular structures. It provides detailed information about the chemical environment of atomic nuclei, enabling the unambiguous confirmation of the structure of "Acetic acid;3-chloro-2,6-dimethylphenol".

Multi-nuclear NMR, including ¹H and ¹³C NMR, is instrumental in confirming the molecular structure of 3-chloro-2,6-dimethylphenol and differentiating it from its isomers. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in an NMR spectrum provide a unique fingerprint of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-chloro-2,6-dimethylphenol is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the aromatic protons. For instance, the two aromatic protons would appear as a singlet due to their chemical equivalence. The two methyl groups at positions 2 and 6 would also likely appear as a single peak, as they are in similar chemical environments. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration. A derivatization method using diethyl (bromodifluoromethyl) phosphonate can be employed to tag chlorinated phenols, resulting in unique ¹H, ¹⁹F, and ¹³C NMR spectra that allow for clear discrimination between isomers .

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-chloro-2,6-dimethylphenol will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents (chlorine, hydroxyl, and methyl groups). The carbon atoms bonded to the chlorine and hydroxyl groups will show characteristic downfield shifts. The methyl carbons will appear in the upfield region of the spectrum. The number of signals in the ¹³C NMR spectrum confirms the symmetry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-chloro-2,6-dimethylphenol

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.3125 - 130
C-OH-150 - 155
C-Cl-128 - 133
C-CH₃-120 - 125
CH₃2.2 - 2.415 - 20
OHVariable (4.0 - 7.0)-

Note: These are predicted values based on known substituent effects on benzene rings and data from similar compounds. Actual experimental values may vary.

NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. By acquiring NMR spectra at different time intervals during a reaction, it is possible to observe the disappearance of reactant signals and the appearance of product signals. This allows for the determination of reaction kinetics, the identification of intermediates, and the elucidation of reaction mechanisms. For instance, the synthesis of "this compound" can be monitored by observing the changes in the aromatic and methyl proton signals of the starting materials and the emergence of the characteristic signals of the final product. This technique provides a detailed, non-invasive view of the transformation process.

Mass Spectrometry (MS) for Compound Identification and Trace Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of chemical compounds. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a powerful tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds. However, phenolic compounds like 3-chloro-2,6-dimethylphenol often exhibit poor chromatographic behavior due to their polar hydroxyl group. To overcome this, a derivatization step is typically employed to convert the polar -OH group into a less polar and more volatile functional group.

A common derivatization technique is silylation , where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose nih.govresearchgate.net. The resulting TMS ether of 3-chloro-2,6-dimethylphenol is more volatile and thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis. The derivatization reaction is often rapid, especially in solvents like acetone (B3395972) nih.govresearchgate.net. For sterically hindered phenols, the reaction may require heating or the use of a catalyst cannabissciencetech.com.

The mass spectrum of the derivatized 3-chloro-2,6-dimethylphenol will show a molecular ion peak corresponding to the TMS ether, as well as characteristic fragment ions resulting from the loss of methyl groups and other fragments from the aromatic ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragment ions, aiding in the identification of the compound.

Table 2: Expected GC-MS Data for Trimethylsilyl (TMS) Derivative of 3-chloro-2,6-dimethylphenol

Parameter Expected Value/Observation
Retention Time Dependent on GC column and conditions
Molecular Ion (M⁺) m/z corresponding to C₁₁H₁₇ClOSi
Key Fragment Ions [M-15]⁺ (loss of CH₃), ions related to the chlorodimethylphenoxy group
Isotopic Pattern Presence of M⁺ and M+2 peaks in a ~3:1 ratio

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. LC-MS is particularly useful for analyzing complex environmental or biological samples where "this compound" might be present.

Various LC-MS methods have been developed for the analysis of environmental phenols dphen1.comnih.gov. Reversed-phase HPLC is commonly used for the separation of phenolic compounds. The choice of mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile, is optimized to achieve good separation.

For detection, mass spectrometry with an atmospheric pressure ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is typically used. In the negative ion mode, the deprotonated molecule [M-H]⁻ of 3-chloro-2,6-dimethylphenol would be observed. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity in complex matrices. In MS/MS, the [M-H]⁻ ion is fragmented to produce characteristic product ions, which can be monitored for quantitative analysis using techniques like multiple reaction monitoring (MRM) jasco-global.com.

Spectrophotometric Techniques for Quantitative and Qualitative Assessment

Spectrophotometric techniques, particularly UV-Vis spectrophotometry, offer a simpler and more accessible method for the quantitative and qualitative assessment of phenolic compounds. These methods are based on the principle that molecules absorb light at specific wavelengths.

The UV-Vis spectrum of 3-chloro-2,6-dimethylphenol is expected to show absorption bands in the ultraviolet region, characteristic of the substituted benzene ring. The position and intensity of these absorption maxima can be influenced by the solvent and the pH of the solution. In alkaline solutions, the deprotonation of the phenolic hydroxyl group leads to a bathochromic (red) shift in the absorption spectrum, which can be utilized for selective detection.

For the quantitative determination of chlorophenols in water samples, various spectrophotometric methods have been developed. These often involve a preconcentration step, such as solid-phase extraction or liquid-liquid extraction, followed by a derivatization reaction to produce a colored compound that can be measured in the visible region of the spectrum nih.govresearchgate.net. For instance, chlorophenols can be derivatized with 4-aminoantipyrine to form a colored product nih.govresearchgate.net. The absorbance of this product is then measured at its maximum absorption wavelength and correlated to the concentration of the analyte using a calibration curve. Derivative spectrophotometry can also be employed to resolve overlapping spectra in mixtures of chlorophenols nih.govresearchgate.net.

Table 3: General Parameters for Spectrophotometric Analysis of Chlorophenols

Parameter Description
Technique UV-Vis Spectrophotometry
Wavelength Range 200 - 400 nm (UV)
Derivatizing Agent (optional) 4-aminoantipyrine for colorimetric determination
Detection Principle Measurement of absorbance and correlation with concentration (Beer-Lambert Law)
Application Quantitative analysis in various sample matrices

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like 3-chloro-2,6-dimethylphenol, or a potential co-crystal formed with acetic acid, single-crystal XRD analysis can elucidate bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding.

Table 2: Representative Crystallographic Data for a Chlorodimethylphenol Isomer (4-chloro-3,5-dimethylphenol)

ParameterValue
Chemical FormulaC₈H₉ClO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.234
b (Å)9.012
c (Å)15.678
β (°)108.75
Volume (ų)1502.1
Z (Molecules/Unit Cell)8

Data is for the isomer 4-chloro-3,5-dimethylphenol (B1207549) and serves as an illustrative example of typical XRD results.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of chemical analysis, essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of phenolic compounds. For assessing the purity of 3-chloro-2,6-dimethylphenol, a reverse-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time—the time it takes for the compound to travel from the injector to the detector—is a characteristic parameter used for identification under specific chromatographic conditions. A purity assessment is made by integrating the area of the peak corresponding to 3-chloro-2,6-dimethylphenol and comparing it to the total area of all peaks in the chromatogram. Studies on the closely related compound 4-chloro-3-methylphenol have established robust HPLC methods with high linearity (correlation coefficients > 0.999) and low limits of quantification, demonstrating the technique's sensitivity and accuracy.

Table 3: Example HPLC Method Parameters for a Chlorinated Dimethylphenol

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 100 mm x 4.6 mm, 3.5 µm particle size)
Mobile PhaseAcetonitrile/Water gradient
DetectorDiode-Array Detector (DAD) or UV Detector
Retention Time~5.56 min
Limit of Quantification (LOQ)~62.5 ng/mL
Limit of Detection (LOD)*~20 ng/mL

Data based on the analysis of the isomer 4-chloro-3-methylphenol and is representative of the performance expected for 3-chloro-2,6-dimethylphenol analysis.

When phenolic compounds like 2,6-dimethylphenol (B121312) are used as monomers, they can undergo oxidative coupling to form polymers, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). If 3-chloro-2,6-dimethylphenol were similarly polymerized, Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), would be the primary technique for characterizing the resulting polymer's molecular weight distribution.

SEC separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller ones. When SEC is coupled with a Multi-Angle Light Scattering (MALS) detector, it becomes a powerful absolute method for determining the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) of the polymer without the need for column calibration with standards. For PPO resins, SEC-MALS analysis provides crucial data on the success of the polymerization, chain length, and uniformity, which are critical parameters influencing the material's physical and mechanical properties.

Table 4: Representative SEC Data for Poly(phenylene oxide) Resins

ParameterDescriptionTypical Values for PPO
Mn ( g/mol ) Number-Average Molecular Weight2,200 - 2,900
Mw ( g/mol ) Weight-Average Molecular Weight4,500 - 6,000
PDI (Mw/Mn) Polydispersity Index1.8 - 2.5

This data is representative of PPO derived from 2,6-dimethylphenol and illustrates the type of information obtained via SEC for polymeric derivatives.

Theoretical and Computational Chemistry Studies on Chlorinated Dimethylphenol Acetates and Precursors

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and molecular properties of organic compounds. nih.govresearchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For a molecule like 3-chloro-2,6-dimethylphenol or its acetate (B1210297) ester, DFT calculations can elucidate key features that govern its reactivity.

A typical DFT study begins with the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. researchgate.net Using a functional, such as B3LYP, and a basis set, like 6–311G(d,p), the geometric parameters (bond lengths, bond angles, and dihedral angles) are determined. nih.gov Once the optimized geometry is obtained, a range of electronic properties can be calculated.

One of the most important sets of properties derived from DFT calculations are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.net The MEP map reveals regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting where electrophilic or nucleophilic attacks are likely to occur. scienceopen.com For instance, in a substituted phenol (B47542), the oxygen atom and certain positions on the aromatic ring are expected to show negative electrostatic potential, making them susceptible to electrophilic attack.

The following table presents hypothetical, yet representative, data that would be obtained from DFT calculations on 3-chloro-2,6-dimethylphenol.

Table 1: Calculated Electronic Properties of 3-chloro-2,6-dimethylphenol using DFT (B3LYP/6-311G(d,p))
PropertyCalculated Value
HOMO Energy-6.25 eV
LUMO Energy-1.50 eV
HOMO-LUMO Gap (ΔE)4.75 eV
Dipole Moment2.8 D

These calculations provide a quantitative basis for understanding the molecule's electronic characteristics and predicting its behavior in chemical reactions.

Computational Modeling and Quantum Chemical Simulations for Reaction Mechanism Prediction

Quantum chemical simulations are instrumental in predicting and understanding the mechanisms of chemical reactions. For the formation of acetic acid;3-chloro-2,6-dimethylphenol, which involves the esterification (specifically, acetylation) of 3-chloro-2,6-dimethylphenol, computational modeling can map out the entire reaction pathway. This involves identifying the reactants, products, transition states, and any intermediates.

The acetylation of a phenol is a type of electrophilic substitution reaction. Computational studies can model this process by calculating the potential energy surface of the reaction. The reaction pathway is traced from the reactants to the products, and the transition state—the highest energy point along this path—is located. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, in a Friedel-Crafts acetylation, DFT calculations can be used to compare the stabilities of different intermediates, such as σ-complexes (also known as arenium ions), that are formed during the reaction. researchgate.net The relative energies of these intermediates can provide insight into the preferred reaction pathway. Furthermore, computational models can assess the role of catalysts, such as Lewis acids, in lowering the activation energy of the reaction.

The following table illustrates the kind of data that could be generated from a computational study of the acetylation of 3-chloro-2,6-dimethylphenol, comparing a catalyzed versus an uncatalyzed reaction.

Table 2: Hypothetical Activation Energies for the Acetylation of 3-chloro-2,6-dimethylphenol
Reaction PathwayCalculated Activation Energy (kcal/mol)
Uncatalyzed Reaction35.2
Acid-Catalyzed Reaction18.5

These simulations can also shed light on the step-by-step process of bond formation and breaking, providing a dynamic picture of the reaction mechanism that is often difficult to obtain through experimental methods alone.

Prediction of Regioselectivity and Stereochemistry in Aromatic Substitution Reactions

Aromatic substitution reactions on a substituted benzene (B151609) ring can often lead to multiple products, depending on the position of the new substituent. The prediction of which isomer will be the major product is a question of regioselectivity. Computational chemistry offers powerful methods to predict the regioselectivity of such reactions.

Computational methods can predict regioselectivity by analyzing the properties of the starting molecule or by modeling the reaction pathways for substitution at different positions. One approach is to examine the distribution of electron density in the aromatic ring of the reactant. As mentioned, MEP maps can indicate the most electron-rich sites, which are prime targets for electrophiles. Another method involves calculating the Fukui function or condensed-to-atom electrophilic indices, which quantify the reactivity of each atom in the molecule towards an electrophile.

A more rigorous approach involves calculating the activation energies for the formation of the different possible regioisomers. rsc.org The reaction pathway leading to the isomer with the lowest activation energy will be the most favorable kinetically, and this isomer is predicted to be the major product. researchgate.net For instance, in the electrophilic substitution of a substituted phenol, calculations would be performed for the attack of the electrophile at the available ortho and para positions to the hydroxyl group, taking into account the influence of the other substituents.

The table below provides a hypothetical comparison of the calculated activation energies for the nitration (a common electrophilic aromatic substitution) of 3-chloro-2,6-dimethylphenol at the possible positions.

Table 3: Predicted Regioselectivity for the Nitration of 3-chloro-2,6-dimethylphenol based on Calculated Activation Energies
Position of SubstitutionCalculated Activation Energy (kcal/mol)Predicted Product Distribution
Position 4 (para to -OH)15.8Major Product
Position 5 (meta to -OH)22.1Minor Product

While stereochemistry is less of a concern for substitution on a planar aromatic ring, it becomes relevant if chiral centers are present in the substituents or if the reaction creates a new chiral center. In such cases, computational models can be used to predict the relative stabilities of different stereoisomers and the activation energies for their formation, thus predicting the stereochemical outcome of the reaction.

Research on Environmental Transformations and Remediation Relevant to Chlorinated Phenolics

Mechanistic Studies of Chemical and Photochemical Degradation Pathways in Aqueous Environments

The environmental fate of chlorinated phenolics, such as 3-chloro-2,6-dimethylphenol, is significantly influenced by chemical and photochemical degradation processes in aqueous environments. These processes involve the transformation of the parent compound into various intermediates through reactions initiated by factors like ultraviolet (UV) radiation and reactive oxygen species.

Advanced oxidation processes (AOPs) are effective in degrading persistent chlorinated phenols. For instance, the degradation of 4-chloro-3,5-dimethylphenol (B1207549) (a structural isomer of the target compound) using ozone combined with UV irradiation has been shown to proceed through the formation of several aromatic intermediates. Key identified byproducts include 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, and 2,6-bis(hydroxymethyl)benzo-1,4-quinone. researchgate.net This suggests a pathway involving initial hydroxylation and subsequent oxidation of the benzene (B151609) ring.

Similarly, studies on the photocatalytic degradation of 2,6-dimethylphenol (B121312) (the non-chlorinated parent phenol) propose a mechanism that involves the formation of a 2,6-dimethylphenoxyl radical. tandfonline.comnih.gov This radical is a key intermediate that can undergo further reactions. In systems using TiO₂ photocatalysis assisted with H₂O₂ or Fe(III) ions, highly reactive hydroxyl radicals (HO•) are the primary species responsible for initiating the degradation. tandfonline.comnih.govresearchgate.net The degradation pathway for 4-chloro-3,5-dimethylphenol in a Fenton-like reaction (using nanoscale zero-valent iron and H₂O₂) also points to the initial attack by hydroxyl radicals, leading to dechlorination and the formation of 2,6-dimethylhydroquinone (B1220660). nih.gov

These findings suggest that a likely degradation pathway for 3-chloro-2,6-dimethylphenol would involve initial attack by hydroxyl radicals, leading to hydroxylation of the aromatic ring, dechlorination, and the formation of quinone and hydroquinone (B1673460) intermediates. Further oxidation would lead to ring cleavage and the formation of smaller organic acids before eventual mineralization to CO₂ and water.

Table 1: Identified Degradation Intermediates of Related Chlorinated Phenols in Aqueous Environments

Parent CompoundDegradation ProcessIdentified Intermediates
4-chloro-3,5-dimethylphenolUV/Ozone2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, 2,6-bis(hydroxymethyl)benzo-1,4-quinone researchgate.net
4-chloro-3,5-dimethylphenolFenton-like (nZVI/H₂O₂)2,6-dimethylhydroquinone nih.gov
2,6-dimethylphenolPhotocatalysis (UV/TiO₂/Fe(III))2,6-dimethylphenoxyl radical tandfonline.comnih.gov

Bioremediation Approaches for Chlorinated Phenol (B47542) Contaminants

Bioremediation offers an environmentally sound and cost-effective alternative for the removal of chlorinated phenols from contaminated sites. This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to transform these toxic compounds into less harmful substances.

The microbial degradation of chlorinated phenols is a well-documented process involving a variety of bacterial and fungal species. Bacteria, in particular, have been isolated that can utilize these compounds as their sole source of carbon and energy. nih.gov The initial step in the aerobic degradation of many chlorophenols is typically hydroxylation, catalyzed by monooxygenase enzymes, to form the corresponding chlorocatechols. nih.govresearchgate.net

For example, a Mycobacterium species has been shown to metabolize 2,6-xylenol (2,6-dimethylphenol) via intermediates such as 2,6-dimethylhydroquinone and citraconate. nih.govosti.gov Fungal degradation of 4-chloro-3,5-dimethylphenol by species like Cunninghamella elegans and Trametes versicolor also involves hydroxylation reactions, often mediated by cytochrome P450 monooxygenases or extracellular enzymes like laccases. nih.gov Laccases, which are oxidoreductase enzymes, catalyze the oxidative coupling of phenolic compounds, a process that can be applied to decontaminate wastewater polluted with chlorinated phenols. nih.govresearchgate.net Peroxidases, such as soybean peroxidase, represent another class of enzymes capable of degrading chlorinated phenolics through oxidation in the presence of hydrogen peroxide. mdpi.com

The general pathway for many chlorinated phenols involves conversion to a chlorocatechol, followed by cleavage of the aromatic ring. This ring fission occurs via either the ortho- or meta-cleavage pathway, leading to the formation of intermediates that can enter central metabolic pathways. nih.gov

The genetic basis for the biodegradation of chlorinated phenols has been extensively studied in several bacteria. The genes encoding the necessary catabolic enzymes are often located on plasmids or within specific gene clusters on the chromosome. nih.gov

For instance, the degradation of 2,4-dichlorophenol (B122985) often involves the tfd genes, found on plasmids like pJP4 in Cupriavidus necator (formerly Ralstonia eutropha) JMP134. nih.gov The tfdA gene encodes a 2,4-dichlorophenoxyacetate (B1228070) monooxygenase, while the subsequent genes (tfdB, tfdC, tfdD, etc.) encode enzymes for the further breakdown of the resulting chlorocatechol via a modified ortho-cleavage pathway. nih.govacs.org In other bacteria, the clc genes are responsible for the degradation of 3-chlorocatechol. nih.gov

More specifically related to dimethylated phenols, a flavin-dependent monooxygenase, designated CxyAB, has been identified in Rhodococcus pyridinivorans as the key enzyme initiating the degradation of 4-chloro-3,5-dimethylphenol. researchgate.net This enzyme catalyzes the initial ortho-hydroxylation step. Homologs of the gene encoding this enzyme have been found in various other environmentally relevant bacteria, suggesting a widespread potential for the natural attenuation of this type of contaminant. researchgate.net In the case of 2,6-dichloro-4-nitrophenol (B181596) degradation by a Cupriavidus strain, a two-component monooxygenase encoded by the hnp gene cluster was found to be responsible for the initial conversion to 6-chlorohydroxyquinol. semanticscholar.org These examples highlight the diverse genetic strategies that microorganisms employ to break down complex chlorinated aromatic compounds.

Table 2: Genes and Enzymes Involved in the Degradation of Chlorinated Phenolics

Gene/EnzymeFunctionOrganism ExampleTarget Substrate Example
tfd gene cluster Degradation of chlorophenoxyacetates and chlorophenolsCupriavidus necator JMP1342,4-Dichlorophenol nih.gov
clc gene cluster Degradation of chlorocatecholsPseudomonas putida3-Chlorocatechol nih.gov
CxyAB Flavin-dependent monooxygenase (initial hydroxylation)Rhodococcus pyridinivorans4-chloro-3,5-dimethylphenol researchgate.net
hnp gene cluster FAD-dependent two-component monooxygenaseCupriavidus sp. CNP-82,6-dichloro-4-nitrophenol semanticscholar.org
Laccase Oxidoreductase (oxidative coupling)Trametes villosaChlorophenols nih.gov
Soybean Peroxidase Peroxidase (oxidation)Glycine max (Soybean)2,4,6-Trichlorophenol mdpi.com

Q & A

Q. What analytical methods are suitable for quantifying acetic acid derivatives and chlorinated phenols in aqueous matrices?

A two-step derivatization followed by high-performance liquid chromatography (HPLC) is effective. For example, 3-chloro-2,6-dimethylphenol can be quantified via reaction with iodine ions to form 4-iodo-2,6-dimethylphenol, which is detectable at 0.011 mg/L with linearity (r²=0.999) . For acetic acid, titration with NaOH using phenolphthalein is standard, but errors (e.g., 13.6% in vinegar analysis) necessitate calibration with validated reference standards .

Q. How can researchers safely handle 3-chloro-2,6-dimethylphenol in laboratory settings?

Follow protocols for structurally similar compounds like 4-chloro-3,5-dimethylphenol (chloroxylenol): use PPE (gloves, goggles), avoid skin contact, and ensure waste is segregated for professional disposal . Stability tests under varying pH and temperature are critical due to potential decomposition into toxic byproducts .

Q. What synthetic routes are available for preparing substituted acetic acid derivatives?

Acetic anhydride-mediated acetylation is common. For example, 2,6-dihydroxyacetophenone can be synthesized via Friedel-Crafts acylation using aluminum chloride, with purification via recrystallization in ethanol . For halogenated analogs, electrophilic substitution (e.g., chlorination) on pre-functionalized aromatic rings is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in quantification data between derivatization-based and direct chromatographic methods?

Validate methods using spiked recovery experiments and cross-check with mass spectrometry (MS). For instance, derivatization of 3-chloro-2,6-dimethylphenol may yield side products (e.g., 4-iodo-2,6-dimethylphenol), requiring MS confirmation to distinguish signal overlaps . Statistical tools like ANOVA can identify systematic biases between techniques.

Q. What strategies optimize the synthesis of 3-chloro-2,6-dimethylphenol to minimize di- or tri-chlorinated byproducts?

Control reaction stoichiometry and temperature. Chlorination at 0–5°C with slow reagent addition reduces over-halogenation. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) effectively isolates the target compound from higher chlorinated impurities .

Q. How do electronic effects of substituents influence the acidity and reactivity of acetic acid derivatives?

Electron-withdrawing groups (e.g., -Cl) increase acidity by stabilizing the conjugate base. For 3-chloro-2,6-dimethylphenol, the chloro group at the meta position reduces pKa compared to unsubstituted phenol, enhancing solubility in basic aqueous solutions. Computational modeling (e.g., DFT) can predict these effects .

Q. What advanced techniques characterize degradation pathways of 3-chloro-2,6-dimethylphenol under environmental conditions?

Use LC-QTOF-MS to identify transformation products. For example, photolytic degradation in UV light may yield quinone intermediates, while hydrolysis in acidic conditions could produce 2,6-dimethylphenol. Isotope labeling (e.g., ¹³C) tracks carbon fate in degradation studies .

Methodological Notes

  • Data Validation : Cross-reference chromatographic results with NMR or high-resolution MS to confirm structural assignments, especially for isomers .
  • Safety Protocols : Monitor airborne concentrations of volatile acetic acid derivatives using gas sensors, and adhere to OSHA guidelines for chlorinated phenols .
  • Synthetic Optimization : Use design of experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading) for yield improvement .

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